molecular formula C21H21N3O2S B2401979 (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1396855-40-5

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone

Katalognummer: B2401979
CAS-Nummer: 1396855-40-5
Molekulargewicht: 379.48
InChI-Schlüssel: PBGMDAIOGAZBTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is an intriguing organic compound with potential applications in various scientific fields. Its structure combines the functionalities of quinoline, benzothiazole, and azetidinone, hinting at a complex interplay of chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic routes and reaction conditions: The synthesis of this compound typically involves the reaction of 3,4-dihydroquinolin-1(2H)-amine with a suitable azetidinone derivative, followed by methoxylation. Conditions may require specific catalysts or solvents to ensure efficiency and yield.

Industrial production methods: In an industrial setting, large-scale synthesis would likely optimize these reactions using continuous flow reactors, advanced catalysis, and robust purification techniques to achieve high purity and scalability.

Types of reactions it undergoes:

  • Oxidation: Given its functional groups, the compound may undergo oxidation reactions, possibly affecting the methoxy or quinoline components.

  • Reduction: Reduction could target the quinoline ring, potentially converting it into dihydro or tetrahydro derivatives.

  • Substitution: Substitution reactions may occur on the benzothiazole ring, particularly at positions adjacent to the methoxy group.

Common reagents and conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation over palladium or platinum catalysts.

  • Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution desired.

Major products: These reactions could yield a variety of products, such as oxidized derivatives, reduced forms of the compound, and various substituted analogs.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate quinoline and thiazole moieties. For example, a common method includes the Povarov reaction, which combines aromatic amines with activated dienophiles under specific conditions to yield the desired heterocyclic structures. The incorporation of methoxy and thiazole groups enhances the compound's biological activity by improving solubility and interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of quinoline compounds possess significant anticancer effects. The presence of the thiazole ring is believed to enhance these effects by modulating cellular pathways involved in cancer progression. For instance, a study highlighted that similar compounds demonstrated potent inhibition against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that derivatives with similar structures show effective inhibition against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Compounds containing quinoline and thiazole have been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study focused on synthesizing and evaluating a series of quinoline-thiazole hybrids for their anticancer properties. The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, highlighting their potential as effective chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of various synthesized quinoline derivatives against multiple strains of bacteria and fungi. The results indicated that specific compounds demonstrated significant activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative treatments for resistant infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerBreast Cancer Cell LinesIC50 < 10 µM
AntimicrobialMycobacterium smegmatisMIC = 6.25 µg/ml
Candida albicansSignificant inhibition
Anti-inflammatoryVarious Inflammatory MarkersReduction in cytokine levels

Wirkmechanismus

Uniqueness: Compared to other compounds with similar moieties, (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is unique in its combination of three distinct functional groups, each contributing to its overall properties.

Vergleich Mit ähnlichen Verbindungen

  • Quinoline-based drugs like chloroquine.

  • Benzothiazole derivatives in antifungal or anticancer research.

  • Azetidinone-containing compounds known for their antibacterial properties.

Biologische Aktivität

The compound (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure combines a dihydroquinoline moiety with a benzothiazole derivative, which is known for its diverse pharmacological properties.

Cytotoxicity

Recent studies have demonstrated that derivatives of benzothiazole, including compounds similar to our target molecule, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anticancer properties .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCancer Cell LineIC50 (μM)Normal Cell Line IC50 (μM)
Compound AMCF-73.5866.22
Compound BHeLa15.3638.77
Compound CA5499.4655.00

The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key enzymes associated with cancer progression. Notably, the compound has been reported to inhibit BRAF and VEGFR-2 kinases, both critical targets in cancer therapy:

  • BRAF : IC50 = 0.194 μM
  • VEGFR-2 : IC50 = 0.071 μM

These values are comparable to established drugs like sorafenib, highlighting the potential of this compound as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole core significantly influence the biological activity of these compounds. For example:

  • Unsubstituted benzothiazole analogues demonstrated superior cytotoxicity compared to their substituted counterparts.
  • The incorporation of hydrophobic groups enhanced the potency against cancer cells.

Table 2: Structure-Activity Relationship Findings

ModificationActivity Level
Unsubstituted benzothiazoleHigh
Methyl substitution at position 6Moderate
Chlorine substitution at position 6Low

Case Studies

  • In Vitro Studies : A study on related compounds showed that treatment with compound 4f resulted in a significant increase in apoptotic cells (37.83% compared to 0.89% in untreated controls), indicating effective induction of programmed cell death .
  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains, suggesting that our target compound may also possess antimicrobial properties worth exploring .

Eigenschaften

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-26-16-8-9-17-19(11-16)27-21(22-17)23-12-15(13-23)20(25)24-10-4-6-14-5-2-3-7-18(14)24/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGMDAIOGAZBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.